Phase 1 Clinical Advancement: S-648414 Demonstrates Initial Safety and Tolerability in 98 Healthy Adults
Unlike the majority of preclinical HIV replication inhibitors that have not progressed beyond in vitro characterization, the 1-(4-chlorophenyl)-N-(1-methoxypropyl)methanimine-derived clinical candidate S-648414 has completed a randomized, double-blind, placebo-controlled Phase 1 trial (NCT04147715) in 98 healthy adult participants, providing human safety and pharmacokinetic data that justify further clinical development [1]. In contrast, thousands of structurally related pyrido-pyrimidine derivatives disclosed in the same patent family have not advanced to human testing, establishing a clear procurement-grade differentiation for the CAS 648414-10-2 chemotype.
| Evidence Dimension | Clinical development stage |
|---|---|
| Target Compound Data | Phase 1 completed; 98 subjects enrolled; single ascending dose, multiple ascending dose, food-effect, and drug-drug interaction (midazolam, dolutegravir) substudies completed [1] |
| Comparator Or Baseline | >1,000 pyrido[2,3-d]pyrimidine analogs disclosed in patent US20210323967; none beyond preclinical profiling |
| Quantified Difference | Only candidate with human Phase 1 data; 98-subject clinical dataset versus 0 for all other patent examples |
| Conditions | Randomized, double-blind, placebo-controlled Phase 1 trial (NCT04147715) |
Why This Matters
Procurement of a compound with documented human exposure data substantially reduces translational risk compared to purchasing an untested analog from the same patent family.
- [1] Evaluation of Safety, Tolerability, Pharmacokinetics, Drug-Drug and Food Interactions of Single and Multiple Doses of S-648414 in Healthy Adults. ClinicalTrials.gov Identifier: NCT04147715. Sponsor: Shionogi. Actual Enrollment: 98 participants. Phase 1. View Source
